molecular formula C12H9ClFNO B11925761 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine CAS No. 1346707-08-1

4-Chloro-2-((4-fluorobenzyl)oxy)pyridine

Cat. No.: B11925761
CAS No.: 1346707-08-1
M. Wt: 237.66 g/mol
InChI Key: LAMMQKABQRCVIE-UHFFFAOYSA-N
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Description

4-Chloro-2-((4-fluorobenzyl)oxy)pyridine is an organic compound with the molecular formula C12H9ClFNO. It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position and a 4-fluorobenzyl group attached via an oxygen atom at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine typically involves the reaction of 4-chloropyridine with 4-fluorobenzyl alcohol in the presence of a base. The reaction is usually carried out under reflux conditions to facilitate the formation of the ether linkage. Common bases used in this reaction include sodium hydride or potassium carbonate .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((4-fluorobenzyl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of pyridine amines.

Scientific Research Applications

4-Chloro-2-((4-fluorobenzyl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-((4-fluorobenzyl)oxy)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-((2-fluorobenzyl)oxy)pyridine
  • 4-Chloro-2-((3-fluorobenzyl)oxy)pyridine
  • 4-Chloro-2-((4-chlorobenzyl)oxy)pyridine

Uniqueness

4-Chloro-2-((4-fluorobenzyl)oxy)pyridine is unique due to the specific positioning of the chloro and fluorobenzyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

1346707-08-1

Molecular Formula

C12H9ClFNO

Molecular Weight

237.66 g/mol

IUPAC Name

4-chloro-2-[(4-fluorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9ClFNO/c13-10-5-6-15-12(7-10)16-8-9-1-3-11(14)4-2-9/h1-7H,8H2

InChI Key

LAMMQKABQRCVIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=CC(=C2)Cl)F

Origin of Product

United States

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